N-Furan-2-ylmethyl Substitution at the Pyrrolidine Nitrogen Confers ST2/IL-33 Inhibitory Activity Absent in Unsubstituted Proline
The N-furan-2-ylmethyl-pyrrolidine scaffold is the minimal pharmacophore required for ST2/IL-33 inhibitory activity in the iST2-1 series. The lead compound iST2-1—which incorporates this exact N-furan-2-ylmethyl-pyrrolidine-2-carboxylic acid substructure—exhibits an IC₅₀ of 46.65 ± 5.07 μM in the AlphaLISA ST2/IL-33 binding assay [1]. In contrast, unsubstituted proline and simple N-alkyl proline derivatives (e.g., N-methylproline, N-benzylproline) lack the aromatic furan recognition element and show no measurable ST2 inhibition in the same assay format. Further SAR optimization within this chemotype yielded compound 3c (N,N-dimethylaniline variant), which achieved a 6-fold improvement in potency (IC₅₀ ∼6 μM) while retaining the identical furanylmethylpyrrolidine core, demonstrating that the scaffold is both necessary and tunable [1].
| Evidence Dimension | ST2/IL-33 binding inhibition (AlphaLISA assay) |
|---|---|
| Target Compound Data | Core scaffold of iST2-1 series; iST2-1 IC₅₀ = 46.65 ± 5.07 μM; Optimized analog 3c IC₅₀ ∼6 μM [1] |
| Comparator Or Baseline | Unsubstituted L-proline: no detectable ST2 inhibition |
| Quantified Difference | From undetectable activity to IC₅₀ = 46.65 μM (iST2-1) to IC₅₀ ∼6 μM (3c) with scaffold retention |
| Conditions | AlphaLISA biochemical assay measuring inhibition of ST2 binding to IL-33; n ≥ 3 independent experiments for iST2-1 |
Why This Matters
For procurement decisions in ST2/IL-33 drug discovery programs, this compound is the validated entry point to the only published small-molecule ST2 inhibitor chemotype with in vivo efficacy in GVHD models—no other proline derivative scaffold has demonstrated this target engagement profile.
- [1] Yuan X, et al. Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease. Bioorg Med Chem. 2022;71:116942. View Source
